8-allyl-3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one
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Description
8-allyl-3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one, also known as AC-42, is a small molecule inhibitor that has shown potential in the treatment of various diseases.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of six- and seven-membered ring lactams fused to coumarins through a hydroaminocarbonylation reaction catalyzed by palladium . The catalytic system (PdBr2/Xantphos) provided a strategy for the synthesis of seven-membered ring lactams with good isolated yield and regioselectivity .
Biological Activity
Coumarin derivatives, such as the one , are an important class of molecules with a wide range of applications in pharmaceutical research . They can be found in natural products and pharmacological compounds such as Warfarin, Acenocoumarol, or Phenprocoumon, which are widely used as anticoagulants .
Anti-Cancer Properties
A preliminary screening of the cytotoxic activity of coumarin-fused lactams against six cancer cell lines was evaluated . The biological tests indicated that both the size of the heterocycle and presence of a substituent on the aromatic ring affected the inhibition of cell growth .
Anti-HIV Properties
Coumarins have been tested for anti-HIV properties . This compound, being a derivative of coumarin, could potentially have similar properties.
Anti-Inflammatory Properties
Coumarin derivatives have exhibited useful therapeutic properties such as anti-inflammatory . This compound could potentially have similar properties.
Anti-Bacterial Properties
Coumarin derivatives have also exhibited anti-bacterial properties . This compound could potentially have similar properties.
properties
IUPAC Name |
3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-3-5-17-6-4-7-18-14-20(24(29)30-22(17)18)23(28)27-12-10-26(11-13-27)19-9-8-16(2)21(25)15-19/h3-4,6-9,14-15H,1,5,10-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGVFAZNUORDGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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